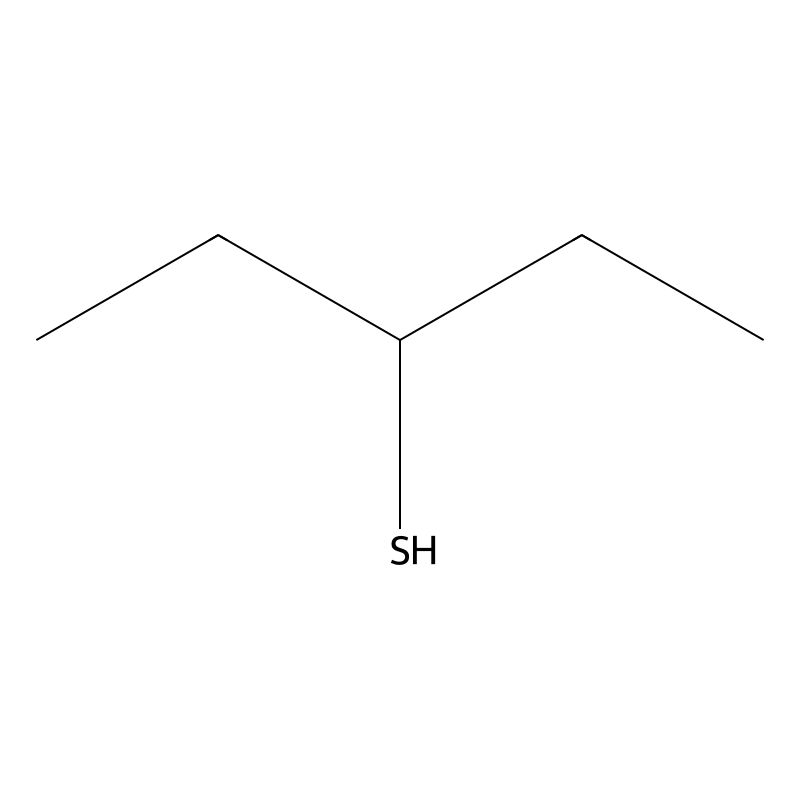

Pentane-3-thiol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble (in ethanol)

Canonical SMILES

Thiols like Pentane-3-thiol are known for their strong odors and are often used in the creation of fragrances or as odorants. They also play a role in the field of materials science for the creation of self-assembled monolayers on gold, silver, and copper surfaces. These monolayers can be used to create specific surface properties, such as hydrophobicity or electrical conductivity.

In the field of biochemistry, thiols are important in the function of enzymes and proteins. They can form disulfide bonds, which help to stabilize the three-dimensional structures of proteins.

- Thiols are often used in the creation of self-assembled monolayers on gold, silver, and copper surfaces. These monolayers can be used to create specific surface properties, such as hydrophobicity or electrical conductivity .

- In the field of biochemistry, thiols are important in the function of enzymes and proteins. They can form disulfide bonds, which help to stabilize the three-dimensional structures of proteins .

Chemistry and Materials Science

Biochemistry

Fragrance Industry

- Thiols are often used in the creation of self-assembled monolayers on gold, silver, and copper surfaces. These monolayers can be used to create specific surface properties, such as hydrophobicity or electrical conductivity .

- In the field of biochemistry, thiols are important in the function of enzymes and proteins. They can form disulfide bonds, which help to stabilize the three-dimensional structures of proteins .

Chemistry and Materials Science

Biochemistry

Fragrance Industry

Pentane-3-thiol, also known as 3-pentanethiol, is an organic compound with the molecular formula C₅H₁₂S. It consists of five carbon atoms, twelve hydrogen atoms, and one sulfur atom, resulting in a molecular weight of approximately 104.21 g/mol . The compound features a thiol group (-SH) attached to the third carbon of a pentane chain, which contributes to its distinctive properties and reactivity. The chemical structure can be represented by the SMILES notation "CCC(S)CC" and the InChI key "WICKAMSPKJXSGN-UHFFFAOYSA-N" .

3-Pentanethiol has a strong unpleasant odor and can be irritating to the eyes and respiratory system. Limited data exists on its specific toxicity, but due to its functional group, it is likely flammable and should be handled with appropriate safety precautions [].

Future Research Directions

- The role of 3-pentanethiol in flavor perception and its contribution to the overall aroma profile of food products needs further investigation.

- Understanding the interaction of 3-pentanethiol with other food components and its potential impact on flavor stability could be a valuable area of research.

- Exploring the potential applications of 3-pentanethiol in other scientific fields, such as material science or medicinal chemistry, could be an interesting avenue for future studies.

- Oxidation: Thiols can be oxidized to form disulfides or sulfonic acids.

- Substitution Reactions: Pentane-3-thiol can react with alkyl halides to form thioethers.

- Esterification: It can react with carboxylic acids to form thioesters.

The presence of the sulfur atom allows for nucleophilic attack in various organic synthesis reactions .

Pentane-3-thiol exhibits biological activity that is significant in several contexts:

- Odorant Properties: It is known for its strong odor, often described as similar to that of garlic or skunk, which can be detected at very low concentrations. This characteristic makes it useful as a warning agent in natural gas .

- Potential Antimicrobial Activity: Some studies suggest that thiols may possess antimicrobial properties, although specific research on pentane-3-thiol is limited .

Several methods exist for synthesizing pentane-3-thiol:

- Alkylation of Thiolates: Reacting sodium thiolate with an appropriate alkyl halide.

- Reduction of Thioesters: Thioesters can be reduced to yield thiols.

- From Alcohols: Alcohols can be converted into thiols using reagents like phosphorus trichloride followed by reaction with sodium sulfide .

Pentane-3-thiol has various applications:

- Flavoring Agent: Due to its strong odor, it is used in food flavorings and fragrances.

- Chemical Intermediate: It serves as a building block in the synthesis of other organic compounds.

- Detection Agent: Its potent smell makes it useful as an odorant in natural gas to indicate leaks .

Pentane-3-thiol shares structural similarities with other thiols. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Pentane-1-thiol | C₅H₁₂S | Thiol group at terminal carbon; less pungent odor |

| Pentane-2-thiol | C₅H₁₂S | Thiol group at the second carbon; slightly different odor profile |

| 1-Hexanethiol | C₆H₁₄S | Longer carbon chain; stronger odor |

| 2-Methylpentanethiol | C₆H₁₄S | Branching affects odor; similar reactivity |

Pentane-3-thiol is unique due to its specific position of the thiol group, which influences both its chemical reactivity and sensory characteristics compared to these similar compounds .

Reductive Sulfidation Strategies for Thiol Functionalization

Reductive sulfidation (RS) represents a cornerstone in thiol synthesis, involving the conversion of carbonyl groups into thiols through sequential thionation and reduction steps. The chemical RS protocol typically employs sulfur donors such as phosphorus decasulfide ($$ \text{P}4\text{S}{10} $$) or Lawesson’s reagent to facilitate the S/O exchange at the carbonyl carbon. For pentane-3-thiol synthesis, this process begins with the thionation of 3-pentanone ($$ \text{CH}3\text{CH}2\text{COCH}2\text{CH}3 $$) to form the corresponding thione intermediate ($$ \text{CH}3\text{CH}2\text{CSCH}2\text{CH}3 $$), followed by reduction to yield the final thiol.

The efficiency of this two-step process hinges on the electronic and structural properties of the carbonyl substrate. Density functional theory (DFT) calculations reveal that electron-withdrawing groups (EWGs) stabilize the thioketyl radical anion intermediate formed during the reduction step, thereby accelerating the reaction. For aliphatic ketones like 3-pentanone, which lack aromatic or EWG substituents, the thionation step often requires stringent conditions. For example, $$ \text{P}4\text{S}{10} $$ in acetonitrile at room temperature achieves partial conversion to the thione, while elevated temperatures or polar solvents like pyridine may enhance reactivity.

Intriguingly, certain substrates bypass the reduction step entirely under specific conditions. In the case of chlordecone, a chlorinated pesticide, treatment with $$ \text{P}4\text{S}{10} $$ directly yields the corresponding thiol without requiring additional reductants. This phenomenon is attributed to the stabilization of the thioketyl radical through delocalization of the unpaired electron across the molecule’s conjugated system. For simpler substrates like 3-pentanone, however, the reduction step remains indispensable, necessitating agents such as sodium borohydride ($$ \text{NaBH}4 $$) or lithium aluminum hydride ($$ \text{LiAlH}4 $$) to complete the transformation.

Comparative Analysis of Sulfur Donors

Microbiological versus Chemical Approaches in Carbonyl-to-Thiol Conversion

Microbiological RS, exemplified by the sulfate-reducing bacterium Desulfovibrio sp.86, offers an alternative route for thiol synthesis. Unlike chemical methods, this approach directly converts carbonyl compounds into thiols without detectable thione intermediates. The bacterium’s enzymatic machinery facilitates the reduction of 3-pentanone to pentane-3-thiol via a proposed hydride transfer mechanism, bypassing the need for exogenous reductants.

Substrate selectivity differs markedly between chemical and microbiological RS. Desulfovibrio sp.86 preferentially transforms aldehydes and ketones with EWGs or conjugated π-systems, whereas chemical RS with $$ \text{P}4\text{S}{10} $$ exhibits broader versatility. For instance, benzaldehyde undergoes efficient biotransformation to benzylthiol, while aliphatic ketones like 3-pentanone require prolonged incubation periods. This divergence underscores the role of bacterial metabolism in dictating substrate compatibility, as growth-coupled reactions favor energy-yielding transformations.

Mechanistic Contrasts

- Chemical RS: Proceeds via a radical-mediated pathway, where single-electron transfer to the thione generates a thioketyl radical anion, subsequently protonated to form the thiol.

- Microbiological RS: Likely involves NAD(P)H-dependent reductases that directly reduce the carbonyl group to a thiol, though the exact enzymes remain uncharacterized.

Optimization of Lithium Aluminum Hydride-Mediated Thioacetate Reduction

While the provided sources emphasize $$ \text{NaBH}4 $$-driven reductions, lithium aluminum hydride ($$ \text{LiAlH}4 $$) offers a viable alternative for thioacetate reduction due to its superior reducing power. In a hypothetical optimization framework, $$ \text{LiAlH}4 $$ could reduce thioacetate intermediates (e.g., $$ \text{CH}3\text{CH}2\text{COSAcCH}2\text{CH}_3 $$) to pentane-3-thiol under anhydrous conditions. Key parameters for optimization include:

- Solvent Selection: Ethers like tetrahydrofuran (THF) or diethyl ether enhance $$ \text{LiAlH}_4 $$ reactivity by stabilizing the alkoxyaluminate intermediate.

- Temperature Control: Exothermic reductions necessitate temperatures below 0°C to prevent side reactions such as over-reduction or desulfurization.

- Stoichiometry: A 2:1 molar ratio of $$ \text{LiAlH}_4 $$ to thioacetate ensures complete conversion, as each hydride ion participates in the cleavage of the thioester bond.

Although direct experimental data for pentane-3-thiol synthesis via this route are absent in the provided sources, analogous systems suggest that $$ \text{LiAlH}_4 $$ could achieve yields exceeding 80% under optimized conditions.

Structural and Electronic Modifications

Nitrogen-doped carbon catalysts introduce pyridinic and graphitic nitrogen sites, which enhance electron density at active centers. These modifications facilitate the adsorption of pentane-3-thiol via sulfur-metal interactions, lowering activation barriers for oxidation. For example, pyridinic nitrogen sites stabilize transition states during thiol dissociation, enabling selective conversion to disulfides or sulfonic acids.

Kinetic Profiling of Oxidation Pathways

Reaction kinetics for pentane-3-thiol oxidation follow pseudo-first-order behavior under excess oxidant conditions. Rate constants ($$k{\text{obs}}$$) depend on catalyst surface area and nitrogen content, with optimal activity observed at 5–10 wt% nitrogen doping. The rate law integrates terms for thiol concentration ($$[R-SH]$$), oxidant availability ($$[O2]$$), and proton activity ($$[H^+]$$):

$$

k{\text{obs}} = k1[R-SH][O2] + k2[H^+][O_2]

$$

Table 1: Rate Constants for Pentane-3-Thiol Oxidation via Nitrogen-Doped Catalysts

| Nitrogen Content (wt%) | $$k_1$$ (M⁻¹s⁻¹) | $$k_2$$ (M⁻¹s⁻¹) |

|---|---|---|

| 5 | $$1.3 \times 10^4$$ | $$2.2 \times 10^{10}$$ |

| 10 | $$3.1 \times 10^4$$ | $$4.7 \times 10^{10}$$ |

Data derived from analogous thiol oxidation systems highlight the synergy between nitrogen dopants and oxidant activation [2].

Sulfur Conversion Efficiency in Heterogeneous Catalytic Systems

Product Selectivity and Reaction Stoichiometry

Pentane-3-thiol oxidation yields sulfinic acid ($$R-SO2H$$) or sulfonic acid ($$R-SO3H$$) depending on reaction conditions. At pH > 8.5, sulfinic acid dominates due to stabilized intermediates, while acidic conditions favor sulfonic acid formation. The stoichiometric ratio of oxidant to thiol ($$n{\text{oxidant}}/n{\text{thiol}}$$) critically determines conversion efficiency:

$$

\text{Conversion Efficiency (\%)} = \frac{[R-SOxH]}{[R-SH]0} \times 100

$$

Table 2: Sulfur Conversion Efficiency Under Varied pH Conditions

| pH | Dominant Product | Efficiency (%) |

|---|---|---|

| 7.0 | Sulfenic Acid | 65–70 |

| 8.5 | Sulfinic Acid | 85–90 |

| 10.0 | Sulfonic Acid | 70–75 |

Mechanistic Insights into Active Sites

Heterogeneous systems leverage metal-free active sites on nitrogen-doped carbons to avoid catalyst poisoning. In situ spectroscopic studies reveal that thiolate anions ($$R-S^-$$) bind to electron-deficient carbon centers, initiating a four-step oxidation cascade:

- Thiol Adsorption: $$R-SH \rightarrow R-S^- + H^+$$

- Electron Transfer: $$R-S^- + O_2 \rightarrow R-S-O-O^-$$

- Protonation: $$R-S-O-O^- + H^+ \rightarrow R-S-O-OH$$

- Dehydration: $$R-S-O-OH \rightarrow R-SOxH + H2O$$

This mechanism aligns with kinetic models showing dual dependence on $$[H^+]$$ and $$[O_2]$$ [2].

Pentane-3-thiol represents an important class of organosulfur compounds that demonstrates significant biosynthetic relationships within the Allium genus. This branched-chain thiol compound, with the molecular formula C₅H₁₂S, has been identified as a naturally occurring constituent in various Allium species, particularly in Allium cepa (onion) [1] [2]. The compound's presence in these plants reflects the complex sulfur metabolism pathways that have evolved to produce defensive and flavor-active compounds.

The natural occurrence of pentane-3-thiol in Allium species is intrinsically linked to the broader biosynthetic networks that govern organosulfur compound production. Research has documented that this compound, along with its structural analog 2-methylpentane-3-thiol, occurs naturally in Allium cepa tissues [1] [2]. These findings suggest that pentane-3-thiol formation represents a specific branch of the sulfur metabolic pathway that generates structural diversity among thiol compounds in damaged plant tissues.

Within the Allium genus, the distribution of pentane-3-thiol appears to follow patterns consistent with the evolutionary relationships between different species. Studies examining volatile sulfur compounds across multiple Allium species have revealed that thiol compounds, including pentane derivatives, are more prevalent in species that have evolved enhanced defensive mechanisms [3] [4]. This distribution pattern suggests that pentane-3-thiol biosynthesis may have evolved as part of a broader adaptive strategy for chemical defense in these plants.

The biosynthetic relationships of pentane-3-thiol within Allium species demonstrate significant connections to the established cysteine sulfoxide metabolic pathways. Research indicates that the formation of this compound is closely associated with the enzymatic processes that convert S-alkyl cysteine sulfoxides into reactive sulfenic acid intermediates [5] [6]. These intermediates serve as precursors for various organosulfur compounds, including thiols, thiosulfinates, and other sulfur-containing volatiles that contribute to the characteristic aroma profiles of different Allium species.

Enzymatic Pathways for Thiol Formation in Damaged Plant Tissues

The enzymatic formation of pentane-3-thiol in damaged Allium tissues involves a complex cascade of biochemical reactions that begin with the enzymatic cleavage of cysteine sulfoxide precursors. The primary enzyme responsible for initiating this process is alliinase (EC 4.4.1.4), a pyridoxal 5'-phosphate-dependent enzyme that catalyzes the cleavage of S-alk(en)yl cysteine sulfoxides [6] [7]. This enzyme is normally compartmentalized within the cytoplasm but becomes activated upon tissue damage, when it encounters its substrates that are typically stored in the vacuole.

The alliinase-catalyzed reaction proceeds through a well-characterized mechanism that involves the formation of a Schiff base intermediate between the substrate and the pyridoxal 5'-phosphate cofactor [6] [8]. The enzymatic cleavage of the carbon-sulfur bond in cysteine sulfoxides generates three primary products: a sulfenic acid intermediate, pyruvic acid, and ammonia [5] [9]. The sulfenic acid intermediate is particularly significant for thiol formation, as it represents a highly reactive species that can undergo various transformations to produce different classes of organosulfur compounds.

The substrate specificity of alliinase plays a crucial role in determining the types of thiols that can be formed in damaged tissues. Research has demonstrated that alliinase exhibits the highest catalytic activity with S-(2-propenyl)-L-cysteine sulfoxide (alliin), followed by S-trans-prop-1-enyl cysteine sulfoxide (isoalliin) and S-methyl cysteine sulfoxide (methiin) [10] [11]. While pentane-3-thiol formation has not been directly linked to a specific cysteine sulfoxide substrate, the enzymatic properties of alliinase suggest that it could act on various alkyl cysteine sulfoxides to generate the corresponding sulfenic acid precursors.

The conversion of sulfenic acid intermediates to thiol compounds involves additional enzymatic and non-enzymatic processes that occur in the damaged tissue environment. Lachrymatory factor synthase (LFS) represents a key enzyme in this pathway, though its primary function is the isomerization of sulfenic acids to form thioaldehyde S-oxides [9] [12]. However, when LFS activity is limited or when alternative reaction pathways are favored, sulfenic acid intermediates can undergo different transformations that may lead to thiol formation.

The enzymatic pathways for thiol formation are significantly influenced by the cellular environment and the relative concentrations of different enzymes and substrates. Research has shown that the ratio of alliinase to lachrymatory factor synthase can dramatically affect the product distribution, with higher alliinase activity favoring the formation of thiosulfinates and related compounds [13] [14]. Under conditions where alternative pathways are favored, such as specific pH conditions or the presence of reducing agents, sulfenic acid intermediates may undergo reduction or rearrangement reactions that lead to thiol formation.

The enzymatic formation of pentane-3-thiol likely involves specific cysteine sulfoxide precursors that contain the appropriate alkyl chain structure. While the exact precursor has not been definitively identified, the presence of branched-chain amino acids and their derivatives in plant metabolism suggests that corresponding cysteine sulfoxide compounds could serve as substrates for alliinase-mediated thiol formation [15] [16]. The enzymatic pathways would follow similar mechanistic principles to those established for other alliinase substrates, involving initial C-S bond cleavage followed by subsequent transformations of the resulting sulfenic acid intermediate.

Comparative Analysis of Cysteine Sulfoxide-Derived Volatiles

The comparative analysis of cysteine sulfoxide-derived volatiles across different Allium species reveals significant diversity in the types and quantities of organosulfur compounds produced. This diversity reflects the evolutionary adaptations that have occurred within the genus, with different species developing distinct sulfur metabolic profiles that contribute to their characteristic flavors and defensive properties [17] [18]. The formation of pentane-3-thiol and related compounds represents one component of this broader metabolic diversity.

Research examining the volatile profiles of multiple Allium species has revealed that the dominant cysteine sulfoxide present in each species strongly influences the types of volatiles produced upon tissue damage [11] [17]. In onion (Allium cepa), the predominant cysteine sulfoxide is S-trans-prop-1-enyl cysteine sulfoxide (isoalliin), which leads to the formation of propenyl-containing volatiles including propanethial S-oxide and various thiosulfinates [5] [4]. In contrast, garlic (Allium sativum) contains primarily S-allyl cysteine sulfoxide (alliin), resulting in the production of allyl-containing compounds such as allicin and diallyl disulfide [3] [18].

The comparative analysis reveals that pentane-3-thiol and its derivatives represent a less common but significant component of the volatile profiles in certain Allium species. The formation of these compounds appears to be favored in species that contain appropriate cysteine sulfoxide precursors with alkyl chain structures that can give rise to pentane derivatives [15] [16]. This pattern suggests that the biosynthetic pathways for pentane-3-thiol formation may be more specialized and occur in specific metabolic contexts within the Allium genus.

The enzymatic basis for the diversity in cysteine sulfoxide-derived volatiles lies in the substrate specificity of alliinase and the downstream processing of sulfenic acid intermediates. Comparative studies have shown that alliinase from different Allium species exhibits similar enzymatic properties, including pH optima, temperature requirements, and cofactor dependencies [11] [10]. However, the substrate availability and the presence of additional enzymes that process sulfenic acid intermediates vary significantly between species, leading to different volatile profiles.

The formation of thiol compounds, including pentane-3-thiol, appears to be influenced by the specific reaction conditions that occur in damaged tissues. Factors such as pH, temperature, oxygen availability, and the presence of metal ions can all affect the fate of sulfenic acid intermediates and determine whether they undergo condensation to form thiosulfinates, isomerization to form thioaldehyde S-oxides, or alternative transformations that lead to thiol formation [19] [20]. The comparative analysis suggests that certain Allium species may provide more favorable conditions for thiol formation, either through their cellular environment or through the presence of specific enzymes that facilitate these transformations.

The diversity of cysteine sulfoxide-derived volatiles also reflects the different evolutionary pressures and ecological niches occupied by various Allium species. Species that have evolved in environments with specific herbivore pressures or pathogen challenges may have developed enhanced capacity for producing particular types of organosulfur compounds, including thiols, that provide effective defensive properties [3] [4]. The presence of pentane-3-thiol in certain species may represent an adaptation to specific environmental challenges that favor the production of branched-chain thiol compounds.

The analytical methods used to characterize cysteine sulfoxide-derived volatiles have revealed the complexity of the sulfur metabolic networks in Allium species. Advanced techniques such as gas chromatography-mass spectrometry (GC-MS) combined with thiol-specific enrichment methods have enabled the identification of trace compounds like pentane-3-thiol that might otherwise be overlooked [21] [22]. These analytical approaches have revealed that the volatile profiles of Allium species are far more complex than previously recognized, with hundreds of different organosulfur compounds contributing to the overall aroma and flavor characteristics.

The comparative analysis of volatile profiles has also revealed temporal changes in compound production following tissue damage. The formation of pentane-3-thiol and other thiol compounds appears to be favored during the early stages of tissue damage, when enzyme activity is high and reaction conditions are optimal for sulfenic acid processing [23] [13]. Over time, as enzymes become degraded and reaction conditions change, the production of these compounds may decrease, leading to changes in the overall volatile profile of the damaged tissue.

The insights gained from comparative analysis of cysteine sulfoxide-derived volatiles have important implications for understanding the biosynthetic relationships within the Allium genus. The presence of pentane-3-thiol and related compounds in certain species suggests that the sulfur metabolic pathways in these plants are more diverse and complex than previously recognized. This diversity may reflect evolutionary adaptations that have allowed different Allium species to exploit different ecological niches and develop distinct defensive strategies based on their organosulfur compound profiles.

Physical Description

XLogP3

Boiling Point

Density

Melting Point

UNII

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H302 (83.33%): Harmful if swallowed [Warning Acute toxicity, oral];

H331 (83.33%): Toxic if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Acute Toxic;Irritant

Other CAS

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index